Neuropeptide Y (18-36)

Description

Properties

IUPAC Name |

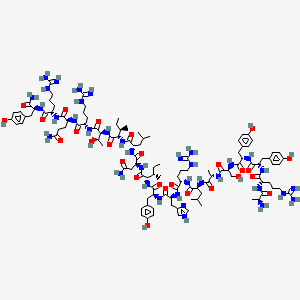

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPFDQVOSMXZBV-VMRDKNQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H174N36O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745579 | |

| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114495-97-5, 98264-90-5 | |

| Record name | Neuropeptide Y (18-36) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114495975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Activation

A Wang resin pre-loaded with the C-terminal amide group is commonly used to replicate the native amidated terminus of NPY. Activation of the resin involves treatment with a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). The first amino acid, corresponding to position 36 (Tyr), is coupled under nitrogen atmosphere to prevent oxidation of sensitive residues.

Sequential Deprotection and Coupling

Each cycle involves deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF), followed by coupling of the next Fmoc-protected amino acid. Critical steps include:

Cleavage and Global Deprotection

Upon completion of the peptide chain, the resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to remove side-chain protecting groups and release the crude peptide. The typical ratio is 95:2.5:2.5 (TFA:H₂O:TIS), agitated for 2–4 hours at room temperature. The crude product is then precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analysis of Neuropeptide Y (18-36)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude NPY (18-36) is purified using RP-HPLC with a C₁₈ column (e.g., Zorbax SB-C18, 5 μm particle size). The mobile phase consists of:

-

Solvent A : 0.1% TFA in water

-

Solvent B : 0.1% TFA in acetonitrile

A gradient elution from 20% to 50% Solvent B over 30 minutes effectively separates the target peptide from impurities. Retention time and peak integration are monitored at 214 nm, with typical yields of 60–70% after purification.

Table 1: RP-HPLC Parameters for NPY (18-36) Purification

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18, 250 × 4.6 mm |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Gradient | 20–50% B over 30 min |

| Retention Time | 18.2 ± 0.5 min |

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of the purified peptide. The observed mass of 2456.84 Da matches the theoretical mass (C₁₁₂H₁₇₄N₃₆O₂₇), with deviations ≤ 0.1%.

Conformational Analysis and Structural Insights

Circular Dichroism (CD) Spectroscopy

NPY (18-36) exhibits a solvent-dependent α-helical structure, critical for receptor binding. In aqueous buffer, the peptide adopts a random coil conformation, while 30% trifluoroethanol (TFE) induces helicity comparable to the full-length NPY. CD spectra show minima at 208 nm and 222 nm, characteristic of α-helices.

Figure 1: CD Spectra of NPY (18-36) in Different Solvents

-

Aqueous buffer : Random coil (θ₂₂₂ = −4,500 deg·cm²·dmol⁻¹)

-

30% TFE : α-Helix (θ₂₂₂ = −15,200 deg·cm²·dmol⁻¹)

Role of Key Residues in Structural Stability

Single D-amino acid substitutions in the 18–36 sequence reveal that residues 24–32 (Leu²⁴-Ile³²) are critical for maintaining helical integrity. Analogues with D-Thr³² show reduced helicity (θ₂₂₂ = −9,800 deg·cm²·dmol⁻¹) and decreased receptor affinity.

| Condition | Stability Duration |

|---|---|

| −80°C (lyophilized) | 6 months |

| −20°C (solution) | 1 month |

| Room Temperature | ≤24 hours |

Challenges and Optimizations in Synthesis

Chemical Reactions Analysis

Types of Reactions: Neuropeptide Y (18-36) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Receptor Antagonism and Cardiac Applications

Neuropeptide Y (18-36) has been identified as a competitive antagonist of neuropeptide Y in cardiac tissues. Research indicates that this peptide inhibits the binding of neuropeptide Y to its receptors in rat cardiac ventricular membranes. Specifically, it has been shown to shift the dose-response curve for adenylate cyclase activity induced by neuropeptide Y, suggesting that Neuropeptide Y (18-36) may have therapeutic potential in conditions such as congestive heart failure where neuropeptide Y is implicated in pathophysiology .

Conformational Studies and Structural Analysis

The structural properties of Neuropeptide Y (18-36) have been extensively studied using techniques such as circular dichroism spectroscopy and high-performance liquid chromatography. These studies reveal that the central region of the peptide (residues 23-33) is crucial for maintaining its alpha-helical conformation. The introduction of D-amino acid substitutions has been explored to understand their effects on the peptide's secondary structure and hydrophobic interactions . The findings suggest that modifications can stabilize or alter the conformational behavior of Neuropeptide Y (18-36), which could be relevant for designing analogs with enhanced biological activity.

Therapeutic Implications in Neurological Disorders

Neuropeptide Y has been implicated in various neurological conditions, including Alzheimer's disease. Research indicates that Neuropeptide Y (18-36) may exhibit neuroprotective effects by reducing glutamate excitotoxicity and oxidative stress, particularly in brain regions such as the hippocampus. It acts through specific receptors, potentially offering a novel therapeutic pathway for neurodegenerative diseases . The ability of Neuropeptide Y to modulate stress responses and influence mood disorders further emphasizes its therapeutic relevance.

Imaging Applications

Recent advancements have explored the use of positron emission tomography (PET) imaging to study the neuropeptide Y system, including Neuropeptide Y (18-36). This imaging technique allows for the visualization of receptor occupancy and distribution in various tissues, including brain regions associated with mood regulation and stress response. The development of specific PET tracers targeting neuropeptide Y receptors could enhance our understanding of their roles in health and disease .

Potential in Cancer Research

Neuropeptide Y receptors, particularly the Y1 receptor subtype, have been found to be overexpressed in certain cancers, such as breast cancer. Investigating Neuropeptide Y (18-36) and its analogs may provide insights into new diagnostic or therapeutic strategies targeting these receptors in tumor biology . The development of radiolabeled compounds for imaging receptor-positive tumors represents a promising area for future research.

Summary Table: Key Findings on Neuropeptide Y (18-36)

Mechanism of Action

Neuropeptide Y (18-36) exerts its effects by binding to specific receptors, primarily neuropeptide Y receptors, which are G-protein-coupled receptors. These receptors are involved in various signaling pathways that regulate physiological processes such as appetite, stress response, and circadian rhythms. The binding of Neuropeptide Y (18-36) to these receptors can modulate the release of neurotransmitters and influence cellular responses.

Comparison with Similar Compounds

NPY Fragments and Derivatives

Key Findings :

Structural Analogues: PYY and PP

Key Findings :

- Functional Divergence : Despite structural overlap, NPY (18-36) antagonizes Y3 receptors, whereas PYY and PP primarily activate Y1/Y2/Y4/Y5 receptors .

- Species-Specific Effects : In fish (e.g., Larimichthys crocea), NPY (18-36) retains activity at NPY2R/7R receptors, suggesting evolutionary conservation of certain functions .

Vasoactive Compounds: NPY vs. Noradrenaline

Key Findings :

- Efficacy: Noradrenaline induces stronger gastric mucosal vasoconstriction than NPY (18-36) .

- Pathway Specificity : NPY (18-36)'s effects are resistant to α1-adrenergic blockade, highlighting divergent mechanisms .

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide involved in various physiological processes, including appetite regulation, stress response, and circadian rhythms. The fragment NPY (18-36) is particularly interesting due to its unique biological activities and receptor interactions. This article delves into the biological activity of NPY (18-36), highlighting its mechanisms, effects, and implications based on recent research findings.

NPY (18-36) is derived from the full-length NPY molecule and retains significant biological activity. The structure of this peptide is crucial for its interaction with neuropeptide Y receptors (NPYRs), particularly the Y1 and Y5 subtypes. These receptors are G-protein coupled receptors that mediate various intracellular signaling pathways.

1.1 Receptor Interactions

- Y1 Receptor : Primarily associated with appetite stimulation and energy balance.

- Y5 Receptor : Involved in mediating the effects of NPY on food intake and anxiety-related behaviors.

Recent studies have shown that NPY (18-36) exhibits selective binding affinity to these receptors, influencing feeding behavior and energy homeostasis. For instance, it has been demonstrated that NPY (18-36) can induce hyperphagia (increased food intake) through its action on the Y1 receptor, while also modulating anxiety responses via the Y5 receptor .

2.1 Appetite Regulation

NPY (18-36) plays a significant role in appetite regulation. It has been observed that administration of this peptide leads to increased food consumption in rodent models, suggesting its potential as a target for obesity treatment .

2.2 Stress Response

The peptide also influences the hypothalamic-pituitary-adrenal (HPA) axis, which is crucial for stress response. Elevated levels of NPY are associated with stress-induced feeding behaviors, where individuals may consume more food in response to stressors .

2.3 Circadian Rhythms

Research indicates that NPY (18-36) may also affect circadian rhythms by modulating sleep-wake cycles and influencing hormonal release related to metabolism .

3.1 Obesity and Metabolic Disorders

A study involving middle-aged rats demonstrated that increased levels of NPY were correlated with obesity onset, highlighting its role in energy conservation during aging . The chronic infusion of NPY led to significant weight gain due to hyperphagia and reduced energy expenditure.

| Study | Findings |

|---|---|

| Middle-aged rats | Increased NPY levels correlated with obesity onset |

| Chronic NPY infusion | Induced hyperphagia and weight gain |

3.2 Anxiety Disorders

Another case study focused on the anxiolytic effects of NPY (18-36). It was found that this peptide could reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications for anxiety disorders .

4. Research Findings

Recent research has provided insights into the conformational properties of NPY (18-36) analogs, which are essential for their biological activity. Studies utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) have shown that modifications in the peptide's structure can enhance receptor selectivity and potency .

4.1 Conformational Analysis

Conformational studies indicate that specific structural features of NPY (18-36) influence its binding affinity to receptors:

| Structural Feature | Impact on Activity |

|---|---|

| Size | Affects receptor recognition |

| Orientation | Influences binding affinity |

| Cyclic configuration | Enhances stability and activity |

5. Conclusion

The biological activity of Neuropeptide Y (18-36) is multifaceted, impacting appetite regulation, stress response, and circadian rhythms through its interaction with specific neuropeptide receptors. Ongoing research continues to explore its potential therapeutic applications in treating obesity, anxiety disorders, and metabolic syndromes.

Future studies should focus on elucidating the precise molecular mechanisms underlying these effects and exploring the therapeutic potential of NPY (18-36) analogs in clinical settings.

Q & A

Q. How can researchers design longitudinal studies to assess NPY (18-36)'s therapeutic potential in chronic diseases like heart failure?

- Methodology : Use rodent models of pressure-overload heart failure (e.g., transverse aortic constriction). Administer NPY (18-36) via osmotic minipumps for sustained delivery. Monitor hemodynamic parameters (e.g., ejection fraction) and biomarker levels (e.g., BNP) alongside receptor expression profiling in cardiac tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.